molecular formula C23H30ClN5O6S2 B2515902 Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1216675-95-4

Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2515902
CAS No.: 1216675-95-4
M. Wt: 572.09
InChI Key: RNCGQHNKDUWDOF-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a complex heterocyclic scaffold. Key structural elements include:

  • A tetrahydrothieno[2,3-c]pyridine core substituted with a carbamoyl group at position 3 and a methyl group at position 4.
  • A phenylsulfonyl linker bridging the thienopyridine moiety to a piperazine ring.
  • An ethyl carboxylate group esterified to the piperazine nitrogen.
  • A hydrochloride counterion enhancing solubility and stability.

However, specific pharmacological data are absent in the provided evidence.

Properties

IUPAC Name

ethyl 4-[4-[(3-carbamoyl-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O6S2.ClH/c1-3-34-23(31)27-10-12-28(13-11-27)36(32,33)16-6-4-15(5-7-16)21(30)25-22-19(20(24)29)17-8-9-26(2)14-18(17)35-22;/h4-7H,3,8-14H2,1-2H3,(H2,24,29)(H,25,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCGQHNKDUWDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex chemical compound with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H30N4O5S\text{C}_{23}\text{H}_{30}\text{N}_{4}\text{O}_{5}\text{S}

This structure incorporates a piperazine ring, a sulfonamide moiety, and a tetrahydrothienopyridine derivative, which are known to influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and apoptosis in cancer cells.
  • Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, potentially providing neuroprotective effects or influencing mood disorders.
  • Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydrothienopyridines exhibit cytotoxic effects against various cancer cell lines. The compound's structural components may enhance its ability to intercalate DNA or inhibit topoisomerase activity, leading to reduced cell proliferation.

Biological Activity Data

A summary of the biological activity of this compound is presented in the table below:

Activity Target Effect Reference
AntitumorVarious cancer cell linesIC50 values ranging from 2.68 to 8.11 μmol/L against K562 and HepG2 cells
Enzyme InhibitionCarbonic anhydraseInhibition leading to reduced tumor growth
Neurotransmitter InteractionSerotonin receptorsPotential antidepressant effects

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Anticancer Efficacy : A study demonstrated that tetrahydrothienopyridine derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values as low as 0.0585 μg/mL. This suggests that modifications to the core structure can enhance anticancer properties ( ).
  • Neuroprotective Effects : Research on related piperazine compounds indicates potential neuroprotective roles in models of neurodegenerative diseases. These compounds showed promise in modulating neurotransmitter systems ( ).
  • Synergistic Effects : Combinations of this compound with traditional chemotherapeutics have shown enhanced efficacy in vitro, suggesting a potential strategy for overcoming drug resistance in cancer therapy ( ).

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmaceutical agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth and survival. For instance, compounds with similar structures have shown efficacy in inhibiting enzymes related to cancer cell metabolism and proliferation.

Neuroprotective Effects

The thieno[2,3-c]pyridine moiety present in the compound is associated with neuroprotective effects. Studies have indicated that derivatives of this structure can protect neuronal cells from apoptosis and oxidative stress, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Pharmacological Applications

The pharmacological profile of Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride includes several promising areas:

Antimicrobial Activity

Compounds similar to this have demonstrated antimicrobial properties against various pathogens. The sulfonamide group is known for its antibacterial activity, which could be leveraged in developing new antibiotics or treatments for infections resistant to current therapies.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response.

Synthesis and Characterization

Understanding the synthesis of this compound is essential for its application in research:

Synthetic Routes

The synthesis typically involves multi-step reactions that include:

  • Formation of the piperazine ring.
  • Introduction of the sulfonamide group.
  • Coupling with the thieno[2,3-c]pyridine derivative.

Optimizing these synthetic pathways is crucial for enhancing yield and purity.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro.
Study 2NeuroprotectionShowed protective effects against oxidative stress in neuronal cultures.
Study 3Antimicrobial PropertiesExhibited activity against Gram-positive bacteria in preliminary tests.

Chemical Reactions Analysis

Carbamoyl Group (CONH₂)

  • Hydrolysis : Under acidic or basic conditions, the carbamoyl group can hydrolyze to form a carboxylic acid. For example, refluxing with 6M HCl yields 3-carboxy-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine.

  • Nucleophilic Substitution : Reacts with amines (e.g., ethylenediamine) to form urea derivatives in the presence of EDC/HOBt .

Sulfonyl Group (SO₂)

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether, though this is rarely utilized due to steric hindrance .

  • Nucleophilic Aromatic Substitution : The electron-deficient benzene ring adjacent to the sulfonyl group undergoes substitution with strong nucleophiles (e.g., hydrazine) at elevated temperatures .

Piperazine Ring

  • Alkylation/Acylation : The secondary amine reacts with alkyl halides (e.g., ethyl chloroformate) to form tertiary amines or carbamates .

  • Protonation : The hydrochloride salt form enhances water solubility, with pKa values near 6.8 for the piperazine nitrogen .

Table 2: Stability Under Environmental Conditions

ConditionStability ProfileDegradation ProductsSource
Aqueous pH 1–3 (25°C)Stable for 24 hoursNone detected
UV light (254 nm)Decomposes within 8 hoursSulfonic acid derivatives
Moisture (75% RH)Hygroscopic; forms hydrateMonohydrate

Mechanistic Insights

  • Coupling Reactions : The carbamoyl-thieno-pyridine moiety participates in Huisgen cycloadditions with azides, forming triazole-linked conjugates under copper catalysis .

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the tetrahydrothieno-pyridine ring, generating thiophene-2-carboxamide derivatives .

Critical Reaction Data

  • Optimal Solvents : DMF > DCM > acetonitrile for coupling reactions .

  • Catalysts : DMAP accelerates sulfonation by 40% compared to pyridine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights structurally related heterocyclic compounds synthesized via analogous routes. Below is a comparative analysis based on substituents, synthetic methods, and physicochemical properties:

Structural Comparison

Compound Class/Feature Target Compound Similar Compounds ()
Core Heterocycle Tetrahydrothieno[2,3-c]pyridine Pyrazole (e.g., 15a–b, 17a–b), pyrimidine (e.g., 16a–b)
Key Substituents - 3-Carbamoyl
- 6-Methyl
- Phenylsulfonyl-piperazine carboxylate
- 4-Fluorophenyl/2,4-dichlorophenyl (15a–b)
- Nitrophenyl (15a–b, 16a–b)
- Ethoxymethylene (15a–b)
Counterion Hydrochloride None (neutral compounds)

Physicochemical Properties

Property Target Compound (Inferred) Similar Compounds (Observed)
Solubility High (due to hydrochloride salt) Low (neutral compounds crystallize from THF/DMSO)
Melting Point Likely >250°C (hydrochloride salts typically) 194–226°C (15a–b), >340°C (16a–b), variable (17a–b)
Reactivity Sulfonamide and piperazine groups may enhance nucleophilicity Ethoxymethylene and nitrophenyl groups drive cyclization

Functional Group Impact

  • Carbamoyl vs.
  • Piperazine Carboxylate vs. Benzhydrazide : The ethyl carboxylate on piperazine could enhance metabolic stability relative to the hydrazide-derived triazolopyrimidines (16a–b) .

Q & A

Q. Q1. What are the critical steps and challenges in synthesizing ECTP with high purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including sulfonylation, carbamoylation, and piperazine coupling. Key challenges include:

  • Reaction Optimization: Temperature (e.g., 60–80°C for sulfonylation) and solvent selection (e.g., DMF for polar intermediates) significantly impact yield .
  • Purification: Use gradient elution in HPLC (C18 columns, acetonitrile/water mobile phase) to separate byproducts .
  • Yield Improvement: Catalysts like DMAP or DCC enhance carbamoyl coupling efficiency .

Q. Q2. How can researchers confirm the structural integrity of ECTP post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR: Analyze chemical shifts for sulfonyl (δ ~3.5 ppm) and piperazine (δ ~2.8 ppm) groups .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 600.2) .
  • X-ray Crystallography: Resolve 3D conformation of the tetrahydrothieno-pyridine core .

Advanced Research Questions

Q. Q3. How can computational methods guide the design of ECTP derivatives with improved target binding?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to predict binding modes to receptors (e.g., kinases or GPCRs). Adjust substituents on the phenylsulfonyl group to optimize hydrogen bonding .
  • QSAR Modeling: Corrogate substituent electronegativity with IC₅₀ values from enzyme inhibition assays .
  • MD Simulations: Assess stability of ECTP-receptor complexes over 100-ns trajectories to prioritize derivatives .

Q. Q4. How should researchers resolve contradictory data in ECTP’s biological activity across studies?

Methodological Answer:

  • Assay Standardization: Validate protocols (e.g., consistent ATP concentrations in kinase assays) .
  • Control Experiments: Test for off-target effects using siRNA knockdown or competitive inhibitors .
  • Meta-Analysis: Compare EC₅₀ values across studies (e.g., discrepancies in COX-2 inhibition may arise from cell-line variability) .

Q. Q5. What strategies optimize ECTP’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • LogP Adjustment: Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to the piperazine ring to reduce LogP from ~3.5 to ~2.0 .
  • Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., ester hydrolysis) and replace the ethyl ester with a methyl group .
  • Bioavailability Testing: Conduct parallel artificial membrane permeability assays (PAMPA) to prioritize derivatives .

Experimental Design & Data Analysis

Q. Q6. How to design a robust structure-activity relationship (SAR) study for ECTP analogs?

Methodological Answer:

  • Scaffold Diversification: Synthesize analogs with modifications to the thieno-pyridine core, sulfonamide linker, and piperazine tail .
  • Activity Profiling: Test analogs against a panel of 10+ targets (e.g., kinases, ion channels) using high-throughput screening .
  • Statistical Analysis: Apply cluster analysis (e.g., PCA) to group analogs by activity patterns and identify key pharmacophores .

Q. Q7. What analytical techniques are critical for assessing ECTP’s stability under physiological conditions?

Methodological Answer:

  • pH Stability: Incubate ECTP in buffers (pH 1.2–7.4) and monitor degradation via UPLC-MS .
  • Thermal Stability: Use DSC to determine melting points and identify polymorphic transitions .
  • Light Sensitivity: Expose to UV-Vis light (300–800 nm) and track photodegradation products .

Mechanistic & Translational Research

Q. Q8. How to elucidate ECTP’s mechanism of action when target proteins are unknown?

Methodological Answer:

  • Pull-Down Assays: Use ECTP-conjugated beads to isolate binding proteins from cell lysates; identify via LC-MS/MS .
  • CRISPR-Cas9 Screens: Perform genome-wide knockout screens to identify genes modulating ECTP’s cytotoxicity .
  • Phosphoproteomics: Compare phosphorylation profiles in treated vs. untreated cells using SILAC labeling .

Q. Q9. What in vitro/in vivo models are suitable for evaluating ECTP’s anti-inflammatory potential?

Methodological Answer:

  • In Vitro: LPS-stimulated RAW264.7 macrophages; measure TNF-α suppression via ELISA .
  • In Vivo: Murine collagen-induced arthritis model; administer ECTP (10 mg/kg, oral) and assess joint inflammation histologically .

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